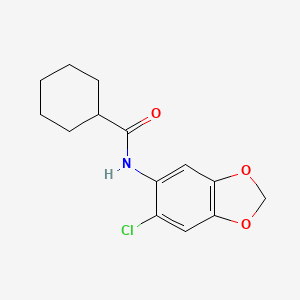
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) that are designed to selectively target androgen receptors in the body. Unlike traditional anabolic steroids, SARMs are believed to have fewer side effects and a more targeted mode of action.
作用機序
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide is believed to work by activating the peroxisome proliferator-activated receptor delta (PPAR-delta) in the body. PPAR-delta is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating PPAR-delta, N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide is thought to increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased endurance and improved fat metabolism.
Biochemical and Physiological Effects:
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on lipid metabolism and endurance, N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide has been shown to reduce inflammation, improve insulin sensitivity, and increase HDL cholesterol levels. However, the long-term effects of N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One advantage of N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide for lab experiments is its high potency and selectivity for PPAR-delta. This makes it a useful tool for studying the role of PPAR-delta in various biological processes. However, one limitation of N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide is its potential for off-target effects, particularly at high doses. This can make it difficult to interpret the results of experiments using N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide, and careful dose-response studies are needed to ensure that any observed effects are specific to PPAR-delta activation.
将来の方向性
There are several potential future directions for research on N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide. One area of interest is its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential as a performance-enhancing drug in sports, although its use in this context is currently banned by the World Anti-Doping Agency. Finally, further research is needed to fully understand the long-term effects of N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide on human health, particularly with regard to its potential for carcinogenicity and other adverse effects.
合成法
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide is typically synthesized through a multi-step process starting with the reaction of 4-chlorobenzaldehyde and 3,4-methylenedioxyphenylacetic acid to form 6-chloro-1,3-benzodioxol-5-carbaldehyde. This intermediate is then reacted with cyclohexylamine and isobutyryl chloride to form the final product, N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide.
科学的研究の応用
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide has been studied for its potential applications in a variety of scientific fields, including exercise physiology, cardiology, and oncology. In exercise physiology, N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide has been shown to increase endurance and improve fat metabolism in animal models. In cardiology, N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide has been investigated for its potential to reduce inflammation and improve cardiac function in animal models of heart disease. In oncology, N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide has been studied for its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
特性
IUPAC Name |
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-10-6-12-13(19-8-18-12)7-11(10)16-14(17)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIRGFOFFLVDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

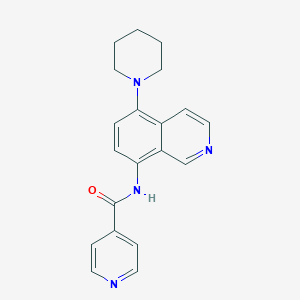
![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
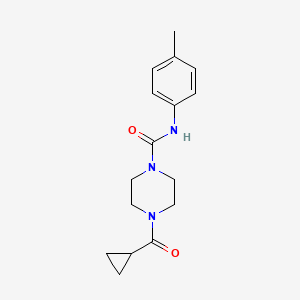
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
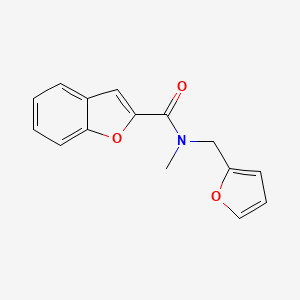

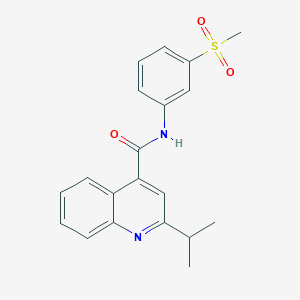
![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)
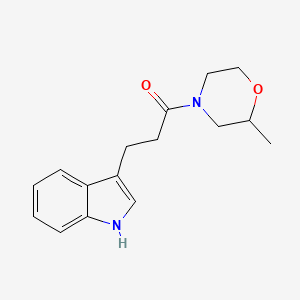
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7462101.png)